molecular formula C13H11N B13131938 3-(Naphthalen-1-yl)propanenitrile CAS No. 70067-70-8

3-(Naphthalen-1-yl)propanenitrile

Cat. No.: B13131938
CAS No.: 70067-70-8
M. Wt: 181.23 g/mol
InChI Key: HNBZXKNEDKNOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11N It consists of a naphthalene ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)propanenitrile typically involves the reaction of naphthalene with a suitable nitrile precursor. One common method is the Friedel-Crafts alkylation of naphthalene with a nitrile compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

3-(Naphthalen-1-yl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including binding to active sites, altering protein conformation, or modulating gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)ethanone: A structurally similar compound with a ketone group instead of a nitrile group.

    2-(Naphthalen-1-yl)propanenitrile: An isomer with the nitrile group attached to a different position on the propyl chain.

    1-(Naphthalen-1-yl)propan-2-ol: A related compound with a hydroxyl group instead of a nitrile group.

Uniqueness

3-(Naphthalen-1-yl)propanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its nitrile group provides versatility in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

70067-70-8

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3-naphthalen-1-ylpropanenitrile

InChI

InChI=1S/C13H11N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8H2

InChI Key

HNBZXKNEDKNOBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.